6-chloro-1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[6-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-[6-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine typically involves a multi-step processThe reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and diethylisopropylamine in solvents like toluene . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-[6-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[6-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved in this process include the alteration of cell cycle progression and the induction of apoptotic signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-[6-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine include other pyrazolo[3,4-d]pyrimidine derivatives such as:
- 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and applications. The uniqueness of 1-[6-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine lies in its specific substituents that confer distinct biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H18ClN5 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
6-chloro-1-(4-methylphenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H18ClN5/c1-12-5-7-13(8-6-12)23-16-14(11-19-23)15(20-17(18)21-16)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3 |
InChI Key |
UMMVOOGFRCPGKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)Cl)N4CCCCC4 |
Origin of Product |
United States |
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